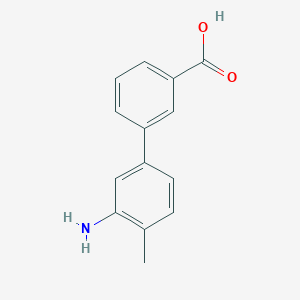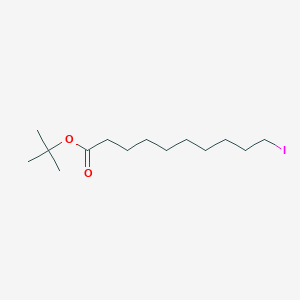
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
説明
“2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine” is a chemical compound with the molecular formula C14H23N3 . It has a molecular weight of 233.35 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The Infrared (IR) spectrum of a similar compound shows the following peaks: N–H stretch: 3481.78 cm−1, C–H aromatic: 3038.96 cm−1, C–H aliphatic: 2809.86 cm−1, C–H aliphatic bend (CH2): 1433.42 cm−1, C=C stretch: 1601.73 cm−1, C–N aromatic: 1233.37 cm−1 .科学的研究の応用
Design and Synthesis of Derivatives :
- The synthesis of novel derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide, characterized by 1H NMR, IR, and MS, demonstrates the compound's versatility in creating new chemical entities Yang Jing (2010).
Antibacterial and Antifungal Activities :
- Synthesized Mannich bases from N'-(2-HYDROXY PHENYL)-N'-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE displayed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antimicrobial and antifungal activities Angamuthu N, Ahamed Sulthan J, Senthilraja A (2021).
Computational and Structural Studies :
- An extensive computational study using density functional theory (DFT) and TDDFT method provided insights into the electronic structures and properties of several cathinones, including derivatives of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek (2011).
Crystallographic Analysis :
- Crystallographic studies on analogues like N-[3′-(4″-methylpiperazin-1″-yl)propyl]-N-{5-(4′′′-cyanophenyl)bicyclo[3.1.0]hexan-2-yl}amine dihydrochloride revealed detailed structural information crucial for understanding molecular interactions K. Christensen et al. (2011).
Potential Therapeutic Applications :
- Research on poly(amido-amine)s carrying two ter-amino groups and one carboxyl group per repeating unit, synthesized from 2-methylpiperazine, indicated potential applications in endosomolytic therapies P. Ferruti et al. (2000).
- Synthesis of novel carboxylic acid amides containing an N-methylpiperazine fragment showed potential utility in the development of antileukemic agents like imatinib E. Koroleva et al. (2011).
Tuberculostatic Activity :
- Some derivatives exhibited tuberculostatic activity, with minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml H. Foks et al. (2004).
Inhibitory Activity Against Kinases and Anticancer Potential :
- A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized from this compound were evaluated as Src kinase inhibitors and showed potential anticancer activity Deepti Sharma et al. (2010).
α1 Receptor Antagonistic Activity :
- Synthesized derivatives demonstrated potent α1 receptor antagonistic activity, indicating potential applications in targeted therapies J. Hon (2013).
作用機序
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD). Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
特性
IUPAC Name |
2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-14(2,15)12-16-8-10-17(11-9-16)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBCSGDLYUIWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416021.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416022.png)
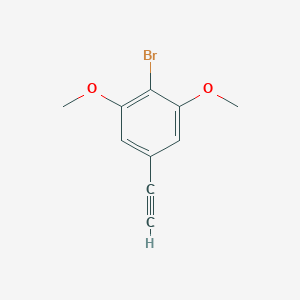


![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1416027.png)
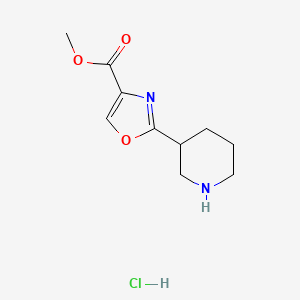
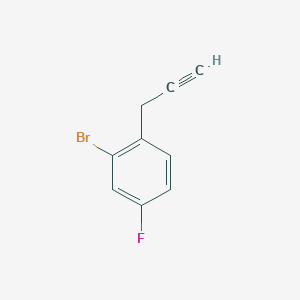
![4-(2-Bromo-6-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416032.png)
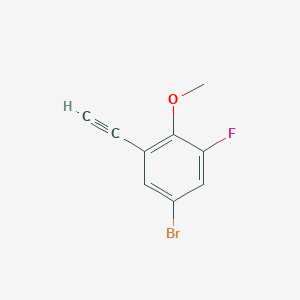
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1416038.png)
